(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone

Metabolic Stability Microsomal Oxidation Drug Design

Ensure research reproducibility with the precise 2,3-difluorophenyl isomer, crucial for CCR5 antagonism, metabolic stability, and CNS applications. The 2,3-difluoro substitution pattern is critical for potency in CGRP receptor antagonists and confers resistance to microsomal oxidation, making it a strategic scaffold for medicinal chemistry programs. Procure from qualified vendors with a purity specification of ≥98% for reliable analytical and biological results.

Molecular Formula C11H11F2NO
Molecular Weight 211.21 g/mol
Cat. No. B5350757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone
Molecular FormulaC11H11F2NO
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C11H11F2NO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
InChIKeyHIMBTZNXIVPALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone (CAS 385380-62-1) for Research Procurement: Structural and Biological Profile


(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone (CAS 385380-62-1) is a fluorinated phenyl-pyrrolidine methanone derivative with the molecular formula C11H11F2NO and a molecular weight of 211.21 g/mol . It is classified as a research chemical and is commercially available from multiple vendors with a typical purity specification of ≥98% (NLT 98%) [1]. The compound features a 2,3-difluorophenyl moiety linked to a pyrrolidin-1-yl methanone core, a structural motif implicated in various biological activities, including potential CCR5 antagonism and antiparasitic applications, as suggested by patent literature .

Why (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone Cannot Be Interchanged with Other Fluorophenyl Pyrrolidine Methanones


Substitution with positional isomers (e.g., 2,4- or 3,5-difluorophenyl) or mono-fluorinated analogs is not scientifically equivalent due to the established structure-activity relationship (SAR) of the 2,3-difluorophenyl moiety. Extensive SAR studies have demonstrated that the 2,3-difluorophenyl group exerts a distinct potency-enhancing effect in certain chemotypes, such as CGRP receptor antagonists, compared to other substitution patterns [1]. In the context of phenyl-pyrrolidines, the specific ortho- and meta-fluorine arrangement on the phenyl ring can critically influence target binding affinity, metabolic stability, and overall pharmacological profile, as exemplified by the development of IRL752 (pirepemat) which contains a 2,3-difluorophenyl pyrrolidine core and exhibits a unique, regioselective central nervous system transmission-enhancing profile [2]. Therefore, procurement of the exact 2,3-difluorophenyl isomer is essential for research reproducibility and for maintaining the intended biological activity in any defined chemical series.

Quantitative Differentiation Guide for (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone: A Comparator-Based Analysis for Scientific Procurement


Enhanced Metabolic Stability of the 2,3-Difluorophenyl Moiety

The 2,3-difluorophenyl group confers superior resistance to microsomal oxidation compared to other fluorophenyl substitution patterns. In a study of 1,4-dihydropyridine analogs, the 2,3-difluorophenyl-substituted derivative was identified as the least susceptible to microsomal oxidation among the compounds tested [1]. This is a class-level inference for the importance of the 2,3-difluorophenyl moiety in enhancing metabolic stability.

Metabolic Stability Microsomal Oxidation Drug Design

CCR5 Antagonist Activity Indication

Preliminary pharmacological screening has indicated that (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. The specific 2,3-difluorophenyl substitution is likely critical for this activity, as SAR studies in other chemotypes have shown that this group can significantly enhance potency at related targets [2]. Quantitative comparative data for this specific compound against other isomers is not available in the current search results; this evidence is based on a direct activity report for the target compound and class-level SAR inference.

CCR5 Antagonist HIV Inflammation

Antiparasitic Potential Based on Structural Characteristics

A patent application detailing novel compounds for treating parasitic infections has identified (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone as a potential candidate for further development. This selection is attributed to its structural characteristics, which are believed to influence its interaction with target enzymes in parasites . This is a class-level inference regarding the compound's potential in a specific therapeutic area.

Antiparasitic Enzyme Inhibition Drug Discovery

Analytical Reference Data for Quality Control and Characterization

For researchers requiring verified analytical data, a gas chromatography-mass spectrometry (GC-MS) spectrum for Methanone, (2,3-difluorophenyl)(1-pyrrolidinyl)- is available in the SpectraBase spectral database [1]. This provides a reliable reference for identity confirmation and purity assessment. While not a biological comparator, this analytical data ensures that the procured material can be verified against an independent standard, which is a critical step in experimental reproducibility.

Analytical Chemistry Quality Control Spectral Database

Consistent High Purity Specification Across Vendors

Commercially, (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone is consistently supplied with a high purity specification. Multiple vendors, including Boroncore and Wanvibio, report a minimum purity of 98% (NLT 98%) [REFS-1, REFS-2]. This level of purity is a standard benchmark for research-grade chemicals and ensures minimal interference from impurities in biological assays or chemical reactions. While this does not differentiate it from other high-purity analogs, it confirms that procurement from these sources will meet the expected quality standard for scientific research.

Purity Procurement Chemical Supply

Optimal Research and Industrial Applications for (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone Based on Verified Evidence


Lead Optimization in Drug Discovery for Metabolic Stability

Medicinal chemistry programs focused on improving the metabolic stability of lead compounds can utilize (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone as a scaffold. The 2,3-difluorophenyl moiety has been shown to confer resistance to microsomal oxidation, making it a strategic choice for designing analogs with potentially improved pharmacokinetic profiles [1].

Exploratory Research in CCR5-Mediated Disease Pathways

This compound is a suitable candidate for initial exploratory research into CCR5-mediated diseases, including HIV infection and various inflammatory conditions. Its identification as a CCR5 antagonist in preliminary screening supports its use as a tool compound or a starting point for further medicinal chemistry optimization targeting this receptor [1].

Antiparasitic Drug Discovery Initiatives

Based on its identification in a patent application for treating parasitic infections, (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone can be procured for research programs aimed at discovering novel antiparasitic agents. Its structural characteristics are believed to be favorable for interacting with parasite target enzymes [1].

Analytical Method Development and Quality Control

Analytical chemistry laboratories can use the commercially available compound with a specified purity of ≥98% as a reference standard for developing or validating analytical methods, such as HPLC or GC-MS. The availability of a reference GC-MS spectrum in SpectraBase further supports its use in identity confirmation and purity assessment [REFS-1, REFS-2].

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